Balsalazide 3-Isomer
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Overview
Description
Balsalazide 3-Isomer is a chemical compound that is a structural variant of Balsalazide, an anti-inflammatory drug primarily used in the treatment of ulcerative colitis. Balsalazide itself is a prodrug that is metabolized in the colon to release its active moiety, mesalamine (5-aminosalicylic acid), which exerts therapeutic effects by reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Balsalazide 3-Isomer involves the diazotization of N-(4-ammoniumbenzoyl)-β-alanine sulfonate followed by coupling with 5-aminosalicylic acid. The reaction is typically carried out in an aqueous medium using sulfonic acids . The process involves careful control of temperature and pH to ensure the formation of the desired isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Balsalazide 3-Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Balsalazide 3-Isomer has several scientific research applications:
Biology: The compound is studied for its potential effects on cellular processes and its role in modulating inflammatory pathways.
Industry: It is used in the development and quality control of pharmaceutical products.
Mechanism of Action
Balsalazide 3-Isomer, like its parent compound Balsalazide, is a prodrug that is metabolized in the colon by bacterial azo reductases to release mesalamine (5-aminosalicylic acid). Mesalamine exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as leukotrienes and prostaglandins. It also modulates the mucosal immune response and reduces oxidative stress in the colon .
Comparison with Similar Compounds
Similar Compounds
Mesalamine (5-aminosalicylic acid): The active moiety released from Balsalazide.
Sulfasalazine: Another prodrug that releases mesalamine in the colon.
Olsalazine: A dimer of mesalamine that is also used to treat inflammatory bowel diseases.
Uniqueness
Balsalazide 3-Isomer is unique in its structural configuration, which may influence its pharmacokinetics and pharmacodynamics. Unlike other similar compounds, it is specifically designed to release mesalamine in the colon, minimizing systemic absorption and reducing potential side effects .
Properties
IUPAC Name |
3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14(22)8-9-18-16(24)10-4-6-11(7-5-10)19-20-13-3-1-2-12(15(13)23)17(25)26/h1-7,23H,8-9H2,(H,18,24)(H,21,22)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNQWLIZMZLIBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242567-09-4 |
Source
|
Record name | 3-(4-(2-Carboxyethylcarbamoyl) phenylazo)-salicylic acid, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242567094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-(2-CARBOXYETHYLCARBAMOYL) PHENYLAZO)-SALICYLIC ACID, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYR2V072JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Balsalazide 3-isomer and how was it identified?
A1: this compound is an impurity observed during the process development of Balsalazide Disodium, an anti-inflammatory drug []. While the abstract doesn't provide the exact chemical structure of this isomer, it implies that it's a structural variation of Balsalazide Disodium. The researchers identified this impurity and others during their process development work, likely through analytical techniques like chromatography and spectroscopy [].
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